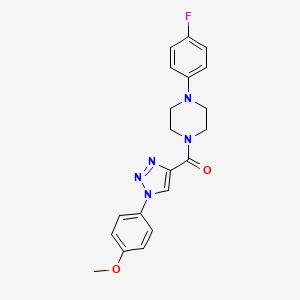

(4-(4-氟苯基)哌嗪-1-基)(1-(4-甲氧基苯基)-1H-1,2,3-三唑-4-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4-(4-fluorophenyl)piperazin-1-yl)(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule. It has a molecular formula of C18H19FN2O2 and an average mass of 314.354 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

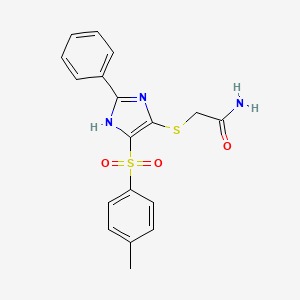

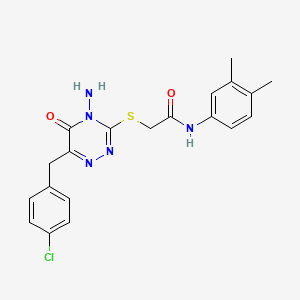

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula C18H19FN2O2. Unfortunately, more detailed structural information, such as bond lengths and angles, is not available from the current search results .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and depend on the specific substituents present on the piperazine ring. Some general reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .

科学研究应用

Herbicidal Activity

This compound has been studied for its potential use as a herbicide. Derivatives of piperazine, which is a part of the compound’s structure, have shown promising herbicidal activity against various plant species. For instance, certain piperazine derivatives have demonstrated strong pre-emergence herbicidal activity against weeds such as Echinochloa crusgalli and Lolium perenne .

Antiviral Properties

Indole derivatives, which share structural similarities with the compound , have exhibited a range of biological activities, including antiviral properties. These compounds have been tested against various RNA and DNA viruses, showing potential as antiviral agents .

Anti-Allergic Applications

Piperazine derivatives have also been explored for their anti-allergic properties. Some novel derivatives have shown significant effects in vivo on allergic asthma and allergic itching, suggesting potential applications for the compound in the treatment of allergic reactions .

Insecticidal and Repellent Activities

Piperazine, a core component of the compound, has been reported to possess insect repellent and insecticidal activities. It has been used to paralyze worms, preventing their attachment to the human intestine, thereby safeguarding health. Derivatives of piperazine can be synthesized to function as insecticides and fungicides .

Anticancer Research

While the specific compound has not been directly linked to anticancer research, indole derivatives, which are structurally related, have been found to possess anticancer activities. This suggests that further research into the compound could uncover potential applications in cancer treatment .

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties, which include actions against bacteria and fungi. Given the structural relationship, the compound may also hold promise for antimicrobial applications, warranting further investigation .

未来方向

Piperazine derivatives, such as this compound, continue to be a focus of research due to their wide range of biological and pharmaceutical activity . Future research may explore new synthesis methods, potential biological applications, and more detailed characterization of their physical and chemical properties.

属性

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-28-18-8-6-17(7-9-18)26-14-19(22-23-26)20(27)25-12-10-24(11-13-25)16-4-2-15(21)3-5-16/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECRFJJLEMYFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2928024.png)

![(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide](/img/structure/B2928025.png)

![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)

![(E)-3-(but-2-en-1-yl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928030.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2928032.png)

![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2928035.png)

![1-[4-[4-Hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2928037.png)

![4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one](/img/structure/B2928043.png)

![7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2928047.png)